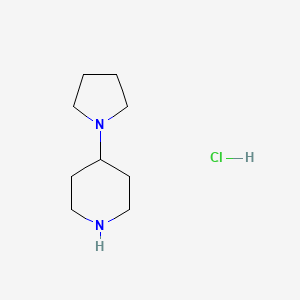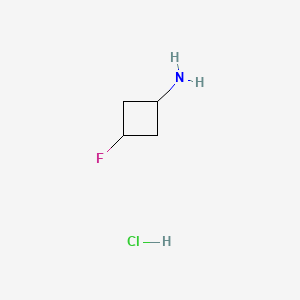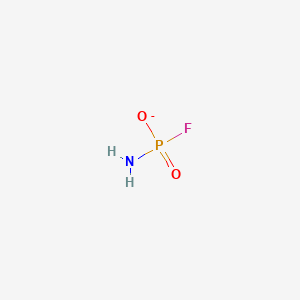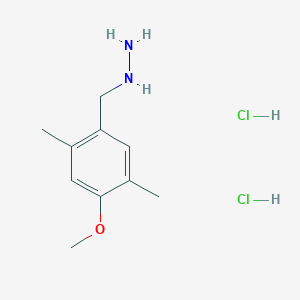
6-氯-2-(4-甲基苯基)喹啉-4-甲酰氯
描述
6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C17H11Cl2NO and a molecular weight of 316.19 . It is used for proteomics research .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride, often involves reactions like iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Other methods include the transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles using copper catalysis and activation by lithium fluoride or magnesium chloride .Molecular Structure Analysis
The molecular structure of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride is represented by the formula C17H11Cl2NO . Unfortunately, detailed structural information such as bond lengths and angles could not be found in the available resources.Chemical Reactions Analysis
While specific chemical reactions involving 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride are not mentioned in the available resources, quinoline derivatives are known to undergo various reactions. For instance, they can participate in oxidative dehydrogenation reactions to afford quinolines . They can also undergo deoxygenation reactions mediated by visible light .Physical And Chemical Properties Analysis
The molecular weight of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride is 316.19 . Detailed physical and chemical properties such as density, melting point, and boiling point are not available in the current resources.科学研究应用
合成及其化学反应
- 6-氯-2-(4-甲基苯基)喹啉-4-甲酰氯已被用于合成多种杂环化合物。例如,它参与了3-苯氧基-1,2,3,4-四氢苯并[h]喹啉在特定位置的氯化反应,这在芳香杂环的研究中具有重要意义 (Kutkevichus, Sherenas, & Poshyunas, 1974)。
- 它已被用于喹啉系列中羧基转化为三氯甲基,突出了其在修改喹啉结构以满足不同应用中的作用 (Takahashi & Mitsuhashi, 1977)。
反应机理和衍生物
- 研究还探讨了它的反应机理,例如它与二酮烯的相互作用,导致形成特定的喹啉衍生物。这些研究提供了对喹啉化合物化学行为和潜在应用的见解 (Kato & Yamanaka, 1964)。
结构和光学性质
- 该化合物参与合成4H-吡喃喹啉及其薄膜等衍生物的研究。这些研究有助于理解喹啉衍生物的结构和光学性质,这可能对材料科学和电子学产生影响 (Zeyada, El-Nahass, & El-Shabaan, 2016)。
新型化合物合成
- 该化合物在咪唑并嘧啶喹啉等新型结构的合成中发挥作用。这些合成有助于开发具有潜在应用的新化学实体,应用于化学的各个领域 (Kwon & Isagawa, 1973)。
在材料科学中的应用
- 它已被用于研究喹啉羧酸的过渡金属配合物,突出了其在材料科学中的用途,特别是在着色和稳定聚合物(如聚氯乙烯和聚苯乙烯)方面 (Allan & Carson, 1992)。
安全和危害
The safety data sheet (SDS) for 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride includes sections on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection . It is intended for research use only and not for diagnostic or therapeutic use .
属性
IUPAC Name |
6-chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c1-10-2-4-11(5-3-10)16-9-14(17(19)21)13-8-12(18)6-7-15(13)20-16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNFHBQUZOMYTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501199421 | |
| Record name | 6-Chloro-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501199421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103914-62-1 | |
| Record name | 6-Chloro-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103914-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501199421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,5S,6R)-rel-8-Methyl-8-azabicyclo[3.2.1]octan-6-ol](/img/structure/B3021997.png)
![endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride](/img/structure/B3021998.png)


![1-Azaspiro[4.5]decan-8-ol](/img/structure/B3022003.png)






